Molecular Weight and Size Differentiation: Aβ4-24 vs. Full-Length Aβ1-42 and Aβ4-42
Beta-Amyloid (4-24) has a molecular weight of 2560.81 Da, which is 43.3% smaller than full-length Aβ1-42 (4514.1 Da) and approximately 35% smaller than Aβ4-42 (~3950 Da) . This significant size reduction eliminates the highly hydrophobic C-terminal tail (residues 25–42), resulting in improved aqueous solubility and reduced non-specific aggregation during experimental handling compared to full-length Aβ peptides, which are notoriously difficult to solubilize without HFIP pretreatment or alkaline buffers [1]. The intermediate size—larger than minimal epitope fragments (e.g., Aβ12-28, 1953 Da) yet smaller than aggregation-prone full-length species—positions Aβ4-24 as a practical tool for studies requiring monomeric or early-oligomeric peptide states without the fibrillation kinetics that dominate Aβ1-42 behavior within hours of solubilization [1].
| Evidence Dimension | Molecular weight (Da) and predicted solubility behavior |
|---|---|
| Target Compound Data | 2560.81 Da; 21 amino acid residues spanning Phe4–Gly24; contains central hydrophobic cluster (17–21) but lacks C-terminal hydrophobic tail (25–42) |
| Comparator Or Baseline | Aβ1-42: 4514.1 Da, 42 residues; Aβ4-42: ~3950 Da, 39 residues; Aβ1-24: 2876.1 Da, 24 residues |
| Quantified Difference | 43.3% reduction in molecular weight vs. Aβ1-42; 35% reduction vs. Aβ4-42; 11% reduction vs. Aβ1-24 |
| Conditions | Theoretical molecular weights based on primary sequence; solubility behavior inferred from peptide composition and published handling protocols for Aβ fragments |
Why This Matters
Smaller molecular weight and reduced hydrophobicity directly simplify solubilization protocols, reduce the need for HFIP monomerization, and enable experiments under near-physiological buffer conditions where full-length Aβ1-42 would rapidly aggregate, thereby reducing experimental variability and improving reproducibility.
- [1] Teplow DB. Structural and kinetic features of amyloid β-protein fibrillogenesis. In: Harris JR, editor. Protein Aggregation and Fibrillogenesis in Cerebral and Systemic Amyloid Disease. Springer; 2012. p. 107–126. Documents the handling challenges of full-length Aβ1-42 and the requirement for HFIP pretreatment to achieve monomeric starting states. View Source
